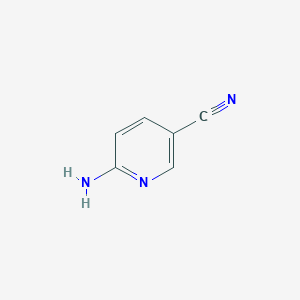

2-Amino-5-cyanopyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVBYUUGYXUXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355930 | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-73-7 | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical Properties of 2-Amino-5-cyanopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-cyanopyridine, also known as 6-aminonicotinonitrile, is a pivotal heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with both an amino and a cyano group, imparts a versatile reactivity profile. This dual functionality allows it to serve as a key intermediate in the synthesis of a wide array of complex molecules with significant biological and material science applications.[1][2][3] In the pharmaceutical industry, it is a crucial precursor for developing novel therapeutic agents, including anti-inflammatory, anti-cancer, and antibacterial drugs.[1][2] Furthermore, its utility extends to the agrochemical sector for the creation of advanced herbicides and pesticides and to materials science for the synthesis of functional materials like organic light-emitting diode (OLED) components.[1][2] This guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a look into its synthetic utility.

Fundamental Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅N₃ | [2][4][5] |

| Molecular Weight | 119.12 g/mol | [4][5] |

| Appearance | White to off-white, yellow, or brown crystalline powder | [1][2][6] |

| Melting Point | 158 - 165 °C | [2][4][6] |

| Boiling Point | 240 - 250 °C at 15 mmHg | [4][7] |

| Solubility | Insoluble in water; Soluble in methanol, DMSO, and DMF | [1][4][7] |

| pKa (Predicted) | 3.48 ± 0.13 | [4][7] |

| CAS Number | 4214-73-7 | [4][5] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the amino group and the electrophilic nature of the cyano group, along with the chemistry of the pyridine ring itself. This makes it an essential synthon for constructing fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines, which are of considerable pharmacological interest.[3] The synthesis of these fused systems often involves the intermolecular cyclization of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like formamide.

The following diagram illustrates a generalized synthetic pathway where this compound acts as a precursor.

References

An In-Depth Technical Guide to 2-Amino-5-cyanopyridine (CAS: 4214-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-cyanopyridine, identified by the CAS number 4214-73-7, is a versatile heterocyclic organic compound. Its unique molecular structure, featuring both an amino and a cyano functional group on a pyridine (B92270) ring, makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of its properties, synthesis, analysis, and its significant role as a key intermediate in the development of pharmaceuticals and other advanced materials.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4214-73-7 | N/A |

| Molecular Formula | C₆H₅N₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Melting Point | 161-165 °C | [3][4] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [1][5] |

| Stability | Stable under normal storage conditions. May decompose under strong acid, strong base, or high-temperature conditions. | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method is the multi-step synthesis starting from 2-aminopyridine (B139424). This process involves nitration, chlorination, and cyanation steps.

Experimental Protocol: Multi-step Synthesis from 2-Aminopyridine

This protocol outlines a representative synthesis of this compound starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-nitropyridine (B18323)

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.

Step 2: Synthesis of 2-Chloro-5-nitropyridine (B43025)

-

Suspend 2-amino-5-nitropyridine in hydrochloric acid.

-

Cool the suspension in an ice bath and add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution.

-

Warm the reaction mixture gently to complete the reaction.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-chloro-5-nitropyridine.

Step 3: Synthesis of this compound

-

Dissolve 2-chloro-5-nitropyridine in a suitable solvent such as dimethylformamide (DMF).

-

Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the crude this compound, wash with water, and purify by recrystallization.

Purification: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for quantitative analysis.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.

Role in Drug Development and Other Applications

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: It serves as a key building block for the synthesis of various therapeutic agents, including anti-cancer, anti-inflammatory, antibacterial, and antiviral drugs.[2] A notable example is its use in the synthesis of the second-generation antihistamine, Rupatadine.

-

Agrochemicals: This compound is utilized in the development of modern herbicides and pesticides.[2]

-

Materials Science: Its unique electronic properties make it a candidate for the synthesis of organic light-emitting diode (OLED) materials.[1]

Workflow Example: Synthesis of Rupatadine

The following diagram illustrates the synthetic pathway from this compound to the antihistamine drug Rupatadine, highlighting its role as a key intermediate.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and materials science. Its versatile reactivity allows for its incorporation into a wide array of complex molecules, leading to the development of novel drugs and advanced materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this important chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]

The Pivotal Role of 2-Amino-5-cyanopyridine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-cyanopyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity, stemming from the presence of an amino group and a cyano group on the pyridine (B92270) scaffold, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis methodologies, and its significant role as a precursor in the development of targeted therapeutics, particularly in oncology.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value |

| Chemical Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol |

| Appearance | White to off-white or cream to yellow solid |

| Melting Point | 163 - 165 °C |

| Solubility in Water | Slightly soluble |

| Organic Solvents | Soluble in DMSO, DMF, and methanol |

| CAS Number | 4214-73-7 |

Synthesis Methodologies: Experimental Protocols

The synthesis of this compound and its derivatives is a subject of considerable interest. While various methods exist, this guide outlines a common and illustrative multi-step synthetic approach starting from 2-aminopyridine (B139424). Additionally, a detailed protocol for a one-pot synthesis of a related derivative, 2-amino-3-cyanopyridine (B104079), is provided to showcase a modern, efficient synthetic strategy.

Experimental Protocol 1: Synthesis of this compound via Bromination and Cyanation (A Plausible Route)

This protocol is a composite of established reactions for the functionalization of pyridine rings.

Step 1: Synthesis of 2-Amino-5-bromopyridine (B118841) from 2-Aminopyridine

-

Materials: 2-aminopyridine (9.4g, 0.1 mol), phenyltrimethylammonium (B184261) tribromide (37.6g, 0.1 mol), dichloromethane (B109758) (300ml), saturated sodium chloride solution.[1]

-

Procedure:

-

In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine and dichloromethane.

-

Add phenyltrimethylammonium tribromide to the mixture.

-

Stir the reaction mixture at 30°C for 2 hours.[1]

-

After the reaction, wash the mixture with 40ml of saturated sodium chloride solution.

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Recrystallize the crude product from benzene (B151609) to yield 2-amino-5-bromopyridine.

-

Step 2: Synthesis of this compound from 2-Amino-5-bromopyridine (Conceptual)

-

Note: This step is based on a known transformation where a bromo-substituted pyridine is converted to a cyano-substituted pyridine. A detailed experimental protocol for this specific transformation was not found in the provided search results, but a general method would involve a cyanation reaction.

-

General Procedure (Illustrative):

-

2-Amino-5-bromopyridine would be reacted with a cyanide source, such as zinc cyanide or copper(I) cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like DMF or DMA.

-

The reaction would be heated under an inert atmosphere until completion.

-

Work-up would typically involve quenching the reaction, extraction with an organic solvent, and purification by chromatography to yield this compound.

-

Experimental Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation

This protocol demonstrates an efficient, solvent-free method for synthesizing related cyanopyridine structures.[2][3]

-

Materials: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (B47326) (2 mmol), ammonium (B1175870) acetate (B1210297) (3 mmol).[3]

-

Procedure:

-

In a dry 25 mL flask, combine the aldehyde, methyl ketone, malononitrile, and ammonium acetate.

-

Place the flask in a microwave oven and connect it to a refluxing apparatus.

-

Irradiate the mixture for 7-9 minutes.

-

After irradiation, wash the reaction mixture with ethanol (B145695) (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[3]

-

Below is a logical workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Role in Drug Development: Targeting Kinase Signaling Pathways

This compound is a crucial scaffold for the development of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy. Its derivatives have been shown to effectively inhibit key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5]

The VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6] Pyridine-based molecules derived from this compound can act as potent inhibitors of VEGFR-2, typically by competing with ATP for its binding site in the kinase domain, thereby blocking the downstream signaling.[5]

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.

The HER2 Signaling Pathway and Inhibition

HER2 is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive disease and poor prognosis.[8] Unlike other members of the epidermal growth factor receptor family, HER2 does not have a known ligand but is the preferred dimerization partner for other HER family members.[9] This dimerization leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which drive cell proliferation and survival.[10] Small molecule inhibitors derived from scaffolds like this compound can target the intracellular kinase domain of HER2, preventing its activation and blocking downstream signaling.

The diagram below outlines the HER2 signaling cascade and the role of inhibitors.

Conclusion

This compound stands out as a molecule of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and the availability of robust synthetic routes make it an accessible and versatile starting material. The demonstrated success of its derivatives as potent inhibitors of critical oncogenic pathways, such as those mediated by VEGFR-2 and HER2, underscores its importance in the ongoing development of targeted therapies. This guide serves as a foundational resource for professionals seeking to leverage the potential of this compound in their research and development endeavors.

References

- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]

- 9. mdpi.com [mdpi.com]

- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Spectral Data of 2-Amino-5-cyanopyridine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-cyanopyridine, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectra of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.42 | d | 1H | H-6 |

| 7.69 | dd | 1H | H-4 |

| 6.59 | d | 1H | H-3 |

| 4.75 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.2 | C-2 |

| 153.1 | C-6 |

| 140.9 | C-4 |

| 118.9 | -C≡N |

| 109.1 | C-3 |

| 98.7 | C-5 |

Solvent: DMSO-d₆

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440, 3330 | Strong | N-H stretch (asymmetric and symmetric) |

| 2220 | Strong | C≡N stretch |

| 1640 | Strong | N-H bend |

| 1590, 1550, 1480 | Medium-Strong | C=C and C=N ring stretches |

| 830 | Strong | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 119 | 100 | [M]⁺ (Molecular Ion) |

| 92 | 55 | [M - HCN]⁺ |

| 65 | 30 | [C₄H₃N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[2][3][4]

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[2][3]

-

The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.[4]

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[4]

-

Shimming is performed to optimize the homogeneity of the magnetic field.[3][4]

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground into a fine powder with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.[6]

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.[7]

-

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[8]

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is employed.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

The sample is then introduced into the mass spectrometer's ionization source.[9]

Data Acquisition:

-

The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).[9]

-

A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

Visualization of Data Interpretation and Structure

The following diagrams illustrate the logical workflow for spectral interpretation and the structural features of this compound.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Key Mass Fragmentation Pathways.

Caption: Simplified ¹H NMR Structural Correlations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. mse.washington.edu [mse.washington.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Solubility Profile of 2-Amino-5-cyanopyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-cyanopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data, this document outlines detailed experimental protocols for determining the solubility of this compound in common organic solvents. It also presents the available qualitative solubility information and provides a framework for the systematic collection and presentation of solubility data. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of chemical entities that utilize this compound.

Introduction

This compound is a versatile building block in organic synthesis, widely employed in the development of novel therapeutic agents and crop protection chemicals.[1] A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, designing efficient purification processes such as recrystallization, and developing suitable formulations.[2][3] This document serves as a practical guide for determining and understanding the solubility characteristics of this compound.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

Soluble in: Methanol, Ethanol (B145695), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[4][5][6]

-

Slightly Soluble in: Water.[4]

-

Insoluble in: Water (conflicting reports exist, suggesting very low solubility).[5][6]

-

Recrystallization Solvents: Ethanol is a commonly used solvent for the recrystallization of this compound, indicating that its solubility is significantly higher in hot ethanol than in cold ethanol.[4] Other potential recrystallization solvents for aminopyridine derivatives include isopropanol, ethyl acetate, and toluene, or mixtures like ethyl acetate/hexanes.[3]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Gravimetric Method (Isothermal Shake-Flask Method)

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]

4.1.1. Principle

An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known mass or volume of the saturated solution is carefully separated from the undissolved solid. The solvent is then evaporated, and the mass of the remaining solute is determined.

4.1.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

4.1.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials or flasks, ensuring there will be undissolved solid present at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure saturation. The time to reach equilibrium should be determined experimentally.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Maintain the temperature of the vials.

-

Sample Withdrawal: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator. Dry to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried solute.

-

Calculation: Calculate the solubility based on the mass of the dissolved solute and the initial volume or mass of the solvent used.

UV-Vis Spectroscopic Method

This method is particularly useful for compounds that have a strong chromophore and can be advantageous when only small amounts of material are available. It relies on the Beer-Lambert law.[9][10]

4.2.1. Principle

A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The concentration of a saturated solution, prepared using the shake-flask method, is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

4.2.2. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the Gravimetric Method (for preparing the saturated solution)

4.2.3. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the desired solvent. Scan the solution in the UV-Vis spectrophotometer to determine the λmax.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

-

Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method (Isothermal Shake-Flask Method) to prepare a saturated solution at the desired temperature.

-

Dilute Saturated Solution: Withdraw a small, accurately known volume of the filtered saturated solution and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound.

Caption: General experimental workflow for solubility determination.

Conclusion

While qualitative data suggests that this compound is soluble in several common polar organic solvents, a comprehensive quantitative understanding of its solubility profile is essential for its effective use in research and development. This guide provides detailed, established protocols for the gravimetric and UV-Vis spectroscopic determination of its solubility. By following these methodologies, researchers can generate the critical data needed to optimize processes involving this important chemical intermediate. The provided table template encourages the systematic recording of this data for comparative analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pipzine-chem.com [pipzine-chem.com]

- 5. This compound | 4214-73-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

- 10. ej-eng.org [ej-eng.org]

An In-depth Technical Guide to the Reactivity of Amino and Cyano Functional Groups on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and its functionalization dictates its biological activity. This technical guide provides a comprehensive analysis of the reactivity of two key functional groups when attached to a pyridine ring: the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-CN) group. Understanding the distinct electronic effects and resultant chemical behaviors of these substituents is paramount for the rational design and synthesis of novel therapeutics. This document details the electronic properties, reactivity in electrophilic and nucleophilic substitution reactions, and applications in drug discovery for both aminopyridines and cyanopyridines. Quantitative data is presented in tabular format for clear comparison, and detailed experimental protocols for key reactions are provided. Visualizations of reaction mechanisms and relevant signaling pathways are included to facilitate a deeper understanding of the core concepts.

Electronic Effects of Amino and Cyano Groups on the Pyridine Ring

The inherent electron-deficient nature of the pyridine ring, due to the electronegativity of the nitrogen atom, is significantly modulated by the presence of amino or cyano substituents. These groups exert opposing electronic effects, which in turn govern the regioselectivity and rate of chemical reactions.

The amino group is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system through resonance (+R effect). This increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. However, the amino group is also basic and can be protonated in acidic media, which transforms it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺).

The cyano group , in contrast, is a powerful deactivating group. Its strong electron-withdrawing nature (-I and -R effects) decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack. This deactivation is most pronounced at the ortho and para positions, rendering the meta position the most likely site for electrophilic substitution. Conversely, this electron withdrawal makes the pyridine ring more susceptible to nucleophilic attack.

Quantitative Comparison of Electronic Properties

The electronic influence of these substituents can be quantified by their effect on the basicity of the pyridine nitrogen, as indicated by the pKa of the conjugate acid.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | [1] |

| 2-Aminopyridine (B139424) | 6.86 | [2] |

| 3-Aminopyridine (B143674) | 5.98 | [2] |

| 4-Aminopyridine | 9.17 | [2] |

| 2-Cyanopyridine | -0.26 | [3] |

| 3-Cyanopyridine (B1664610) | 1.39 | [4] |

| 4-Cyanopyridine | 1.92 | [3] |

Table 1: Comparison of the pKa values of the conjugate acids of substituted pyridines. A higher pKa indicates a more basic pyridine nitrogen, reflecting increased electron density in the ring.

Reactivity in Key Chemical Transformations

The contrasting electronic effects of the amino and cyano groups lead to divergent reactivity profiles in major classes of chemical reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish compared to benzene (B151609) due to the deactivating effect of the ring nitrogen. The presence of an amino or cyano group further modifies this reactivity.

-

Aminopyridines : The activating amino group facilitates EAS, directing incoming electrophiles to the positions ortho and para to it. For example, bromination of 3-aminopyridine would be expected to occur at the 2-, 4-, and 6-positions. However, the reaction conditions must be carefully controlled to avoid protonation of the highly basic amino group, which would deactivate the ring.

-

Cyanopyridines : The deactivating cyano group makes EAS on cyanopyridines very difficult, requiring harsh reaction conditions. When substitution does occur, it is directed to the position meta to the cyano group.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic rings like pyridine. The reactivity in SNAr is highly dependent on the nature of the substituent.

-

Aminopyridines : The electron-donating amino group disfavors SNAr by increasing the electron density of the ring, making it less attractive to nucleophiles. SNAr on aminopyridines generally requires a good leaving group at an activated position (e.g., 2- or 4-position) and may necessitate forcing conditions.

-

Cyanopyridines : The strongly electron-withdrawing cyano group significantly activates the pyridine ring towards SNAr, particularly at the 2- and 4-positions. The cyano group itself can even act as a leaving group in some instances.[5]

Reactivity of the Functional Group Itself

Beyond their influence on the pyridine ring, the amino and cyano groups can participate in their own characteristic reactions.

-

Amino Group : The exocyclic amino group of aminopyridines behaves as a typical primary or secondary amine. It can be acylated, alkylated, and diazotized.

-

Cyano Group : The nitrile functionality of cyanopyridines can undergo a variety of transformations, including:

-

Hydrolysis : Conversion to a carboxylic acid or an amide.

-

Reduction : Formation of a primary amine.

-

Cycloaddition : Participation in the formation of heterocyclic rings.

-

Applications in Drug Discovery and Development

Both aminopyridine and cyanopyridine motifs are prevalent in a wide range of pharmaceuticals, where their distinct reactivity profiles are leveraged for both synthesis and biological activity.

Aminopyridines in Medicine

The aminopyridine scaffold is a key component of numerous drugs. For example, 4-aminopyridine (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6] Its mechanism of action involves blocking voltage-gated potassium channels, which prolongs the action potential in demyelinated axons and enhances neurotransmitter release.[6]

Many modern targeted therapies, such as Janus kinase (JAK) inhibitors , also incorporate the aminopyridine structure. These drugs interfere with the JAK-STAT signaling pathway, which is crucial for the immune response.[7][8][9][10] By inhibiting JAK enzymes, these drugs can modulate the inflammatory response, making them effective in treating autoimmune diseases like rheumatoid arthritis.[7][8][9][10]

Cyanopyridines in Medicine

The cyanopyridine moiety is also a critical pharmacophore in drug design. Its electron-withdrawing nature can be crucial for binding to biological targets. For instance, several potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) incorporate a cyanopyridine scaffold.[6][11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[12][13] By inhibiting VEGFR-2, these drugs can suppress tumor growth and metastasis.[12][13]

Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives have been extensively investigated as anticancer agents, showing promising activity against various cancer cell lines.[14][15][16]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving aminopyridines and cyanopyridines.

Synthesis of 2-Aminopyridine via the Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridine.[17][18][19][20][21]

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Toluene (dry)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet, place pyridine (1 mole) and dry toluene (500 mL).

-

Carefully add sodium amide (1.2 moles) in portions to the stirred solution. The reaction is exothermic.

-

Heat the reaction mixture to reflux (110-130°C) with vigorous stirring. The evolution of hydrogen gas indicates the progress of the reaction. The reaction is typically complete within 4-6 hours.[17]

-

After the evolution of hydrogen ceases, cool the mixture to below 100°C.

-

Cautiously quench the reaction by the slow addition of water (100 mL).

-

Add a saturated aqueous solution of ammonium sulfate until the mixture is neutral or slightly acidic to precipitate inorganic salts.

-

Separate the organic layer and extract the aqueous layer with toluene (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude 2-aminopyridine by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).

Expected Yield: 70-85%[17]

Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a one-pot synthesis of 2-amino-3-cyanopyridine derivatives via a multi-component reaction.[7]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (e.g., acetophenone) (2 mmol)

-

Malononitrile (B47326) (2 mmol)

-

Ammonium acetate (B1210297) (3 mmol)

-

Ethanol (B145695) (optional, for recrystallization)

-

Microwave reactor or conventional heating setup

Procedure:

-

In a dry flask suitable for microwave irradiation, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and irradiate for 7-9 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Wash the solid product with a small amount of cold ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Representative Yields: [7]

| Aromatic Aldehyde | Methyl Ketone | Time (min) | Yield (%) |

| 4-ClC₆H₄CHO | 4-MeOC₆H₄COCH₃ | 7 | 83 |

| 4-MeOC₆H₄CHO | C₆H₅COCH₃ | 8 | 86 |

| C₆H₅CHO | C₆H₅COCH₃ | 9 | 78 |

Table 2: Yields for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.

Hydrolysis of 3-Cyanopyridine to Nicotinamide (B372718)

This protocol details the manganese dioxide-catalyzed hydrolysis of 3-cyanopyridine to nicotinamide.[22][23][24]

Materials:

-

3-Cyanopyridine

-

Manganese dioxide (MnO₂)

-

Ethanol

-

Water

-

Standard laboratory glassware for reflux

Procedure:

-

Dissolve 3-cyanopyridine (1 mole) in ethanol (e.g., 4 times the mass of 3-cyanopyridine).[22]

-

Add water (1-1.3 molar equivalents) and manganese dioxide (0.15-0.5 molar equivalents) to the solution.[22]

-

Heat the reaction mixture to reflux (90-100°C) and maintain for 6-10 hours.[22]

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and filter to remove the manganese dioxide catalyst.

-

Wash the catalyst with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude nicotinamide.

-

Purify the product by recrystallization from a suitable solvent (e.g., water or ethanol).

Expected Yield: High yields, often exceeding 90%.[23]

Conclusion

The amino and cyano functional groups impart profoundly different and often complementary reactivity to the pyridine ring. The electron-donating amino group activates the ring towards electrophilic substitution and provides a nucleophilic center for further functionalization, while the electron-withdrawing cyano group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic substitution and offers a versatile handle for conversion into other functional groups. A thorough understanding of these principles is essential for professionals in drug discovery and development, enabling the strategic design and efficient synthesis of novel pyridine-based therapeutic agents. The provided data, protocols, and pathway visualizations serve as a foundational resource for harnessing the rich chemistry of these important heterocyclic building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 8. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. healthcentral.com [healthcentral.com]

- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]

- 17. grokipedia.com [grokipedia.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scientificupdate.com [scientificupdate.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. myttex.net [myttex.net]

- 22. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]

- 23. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 24. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

Initial Screening of Biological Activity for Novel Cyanopyridine Derivatives

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are a cornerstone in the discovery of new therapeutic agents, with pyridine-related medicines receiving significant attention for their vast pharmacological activities.[1][2] Among these, cyanopyridine derivatives have emerged as a particularly promising scaffold, demonstrating a wide spectrum of biological effects.[1][3] These effects include anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory activities.[1][2][3][4] The 2-amino-3-cyanopyridine (B104079) scaffold, in particular, is noted for its high reactivity and diverse biological potential, making it a valuable intermediate in pharmaceutical synthesis.[2]

The initial screening of novel cyanopyridine derivatives is a critical step in the drug discovery process. It involves a battery of in vitro assays designed to efficiently identify and characterize the primary biological activities of newly synthesized compounds. This guide provides a comprehensive overview of the core methodologies and data presentation standards for the initial anticancer, antimicrobial, and anti-inflammatory screening of these promising molecules.

General Screening Workflow

The initial evaluation of a library of novel cyanopyridine derivatives follows a systematic workflow. This process begins with the synthesis of the compounds, followed by a series of tiered biological assays to identify "hits" with desired activity. These hits are then subjected to further investigation to determine their potency and selectivity.

Anticancer Activity Screening

Cyanopyridine derivatives are frequently investigated as potential anticancer agents, with many studies reporting potent cytotoxic activity against a range of human cancer cell lines.[3][5] They have been identified as promising kinase inhibitors, apoptosis inducers, and modulators of key cancer-related proteins like survivin.[1][6][7] Initial screening typically involves determining the concentration of the compound that inhibits 50% of cell growth (IC50) using in vitro cytotoxicity assays.

Data Presentation: In Vitro Cytotoxicity

Quantitative results from cytotoxicity assays are typically summarized in a table format, allowing for direct comparison of the potency and selectivity of the compounds.

Table 1: Hypothetical Cytotoxicity Data for Novel Cyanopyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) [a] | Normal Cell Line | IC50 (µM) [a] | Selectivity Index (SI) [b] |

| CPD-01 | MCF-7 (Breast) | 8.5 | BJ-1 (Fibroblast) | > 100 | > 11.8 |

| CPD-01 | HepG2 (Liver) | 12.3 | BJ-1 (Fibroblast) | > 100 | > 8.1 |

| CPD-02 | MCF-7 (Breast) | 1.7 | BJ-1 (Fibroblast) | 66.0 | 38.8 |

| CPD-02 | A-549 (Lung) | 9.2 | BJ-1 (Fibroblast) | 66.0 | 7.2 |

| CPD-03 | PC-3 (Prostate) | 2.0 | WI-38 (Fibroblast) | > 50 | > 25.0 |

| CPD-03 | HCT-116 (Colon) | 10.5 | WI-38 (Fibroblast) | > 50 | > 4.8 |

| Doxorubicin | MCF-7 (Breast) | 11.5 | BJ-1 (Fibroblast) | - | - |

| Cisplatin | A-549 (Lung) | 11.8 | BJ-1 (Fibroblast) | - | - |

_[a] IC50 is the concentration of the compound that causes 50% inhibition of cell growth. Data is hypothetical but based on reported values for cyanopyridine derivatives.[5][8][9][10] _[b] Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[11][12]

Objective: To determine the concentration-dependent cytotoxic effect of novel cyanopyridine derivatives on a cancer cell line.

Materials:

-

Test compounds (dissolved in DMSO)

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and an untreated control.[13]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[15]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Gently shake the plate for 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][16]

-

Calculation: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Relevant Signaling Pathway: PIM-1 Kinase

PIM-1 kinase is a proto-oncogene that is often overexpressed in various cancers, playing a role in cell survival and proliferation. It is an attractive therapeutic target, and some cyanopyridine derivatives have been identified as PIM-1 inhibitors.[7][10][17]

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[18] Heterocyclic compounds, including cyanopyridines, have demonstrated significant potential as antibacterial and antifungal agents.[19][20][21] The initial screening step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[22][23][24]

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC values are presented in a table to compare the efficacy of compounds against a panel of representative microbes.

Table 2: Hypothetical Antimicrobial Activity (MIC) for Novel Cyanopyridine Derivatives

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| CPD-04 | 16 | 64 | > 128 |

| CPD-05 | 32 | 32 | 64 |

| CPD-06 | 8 | 128 | 32 |

| Streptomycin | 4 | 8 | - |

| Fluconazole | - | - | 16 |

Data is hypothetical but reflects plausible values for novel heterocyclic compounds.[21]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents in a liquid medium.[22][25]

Objective: To determine the lowest concentration of novel cyanopyridine derivatives that inhibits the visible growth of specific microorganisms.

Materials:

-

Test compounds (dissolved in DMSO)

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/Fungal inoculum standardized to a specific concentration (e.g., ~5 x 10^5 CFU/mL)[22]

-

Incubator

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient.[25] Discard 50 µL from the last column.

-

Inoculation: Prepare a standardized microbial inoculum. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[22]

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.[22]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[22][26]

Workflow for MIC Determination

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a key research area.[27] Cyanopyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[4][19] Simple in vitro assays, such as the inhibition of protein denaturation, provide a rapid and cost-effective method for initial screening.[28][29]

Data Presentation: In Vitro Anti-inflammatory Activity

Results can be expressed as the percentage of inhibition at a given concentration or as an IC50 value.

Table 3: Hypothetical Anti-inflammatory Activity of Cyanopyridine Derivatives

| Compound ID | Assay Method | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| CPD-07 | Protein Denaturation | 100 | 68.6 | 73.2 |

| CPD-08 | Protein Denaturation | 100 | 55.2 | 91.5 |

| CPD-09 | NO Production (LPS) | 50 | 72.1 | 34.8 |

| Diclofenac | Protein Denaturation | 100 | 80.6 | 62.1 |

Data is hypothetical but based on reported values.[30]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[28][29]

Objective: To evaluate the in vitro anti-inflammatory activity of novel cyanopyridine derivatives by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Test compounds

-

Bovine Serum Albumin (BSA), 5% w/v aqueous solution, or fresh hen's egg albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Diclofenac sodium (standard drug)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (or 0.45 mL of BSA solution), 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 100 to 500 µg/mL).[28][29]

-

Control Preparation: Prepare a control mixture containing the same amount of albumin and PBS, but with 2 mL of distilled water instead of the test compound.[29]

-

Incubation: Incubate all mixtures at 37°C for 15-20 minutes.[28]

-

Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[28]

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Turbidity Measurement: Measure the turbidity (absorbance) of the solutions using a spectrophotometer at 660 nm.[28]

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula:

-

% Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

-

Relevant Signaling Pathway: LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages (like RAW 264.7 cells), leading to the production of pro-inflammatory mediators such as nitric oxide (NO) via the iNOS enzyme.[15][31]

Conclusion

The initial biological screening of novel cyanopyridine derivatives is a multifaceted process that provides essential data on their potential therapeutic applications. By employing a systematic workflow of robust in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The clear and standardized presentation of quantitative data, coupled with detailed experimental protocols, ensures the reproducibility and comparability of results. The "hit" compounds identified in this primary screening phase serve as the foundation for more advanced preclinical studies, including mechanism of action elucidation, structure-activity relationship optimization, and in vivo efficacy testing, paving the way for the development of next-generation therapeutics.

References

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. A review: Biological activities of novel cyanopyridine derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pnrjournal.com [pnrjournal.com]

- 19. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]

- 20. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 21. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 27. researchgate.net [researchgate.net]

- 28. jddtonline.info [jddtonline.info]

- 29. medwinpublishers.com [medwinpublishers.com]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

The Rise of a Privileged Scaffold: A Comprehensive Review of 2-Amino-5-cyanopyridine and Its Analogs in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-cyanopyridine core is a versatile and highly sought-after scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have positioned it as a privileged structure in the design of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this compound and its analogs, with a particular focus on their role in anticancer and anti-inflammatory drug discovery.

Synthesis and Chemical Properties

This compound is a white to off-white solid with a melting point of 163-165 °C.[1] It is slightly soluble in water but soluble in organic solvents such as DMSO and DMF.[1] The presence of the amino and cyano groups, along with the pyridine (B92270) ring, endows the molecule with multiple reactive sites, making it an ideal starting material for the synthesis of more complex heterocyclic systems.[1][2][3]

Several synthetic routes to this compound have been reported. One common method involves the cyanation of a 2-aminopyridine (B139424) derivative. For instance, it can be synthesized from 2-amino-5-bromopyridine (B118841) and zinc cyanide.[4] Another approach starts from 2-aminopyridine, which is nitrated to 5-nitro-2-aminopyridine and subsequently converted to the target molecule. An alternative strategy involves the construction of the pyridine ring itself, introducing the amino and cyano groups during the process.[1]

A variety of analogs can be synthesized through multicomponent reactions, which are efficient one-pot procedures that combine three or more reactants.[3] For example, 2-amino-3-cyanopyridine (B104079) derivatives can be prepared by the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate.

Applications in Drug Discovery

The this compound scaffold is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.[5]

Anticancer Activity

A significant area of research has focused on the development of this compound analogs as potent anticancer agents.[2][6] These compounds have shown remarkable efficacy in inhibiting various cancer cell lines, including those of the breast, liver, and pancreas.[6][7] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition:

The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[8] Analogs of this compound have been successfully designed to target several important kinases implicated in cancer:

-

VEGFR-2 and HER-2: Certain cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7] This dual inhibition is a promising strategy to combat tumor growth and angiogenesis.

-

Pim-1 Kinase: Cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[9]

Other Therapeutic Applications

Beyond cancer, this compound derivatives have shown potential in other therapeutic areas:

-

Anti-inflammatory Agents: These compounds are being investigated for their anti-inflammatory properties.[2]

-

Agrochemicals: The scaffold is also utilized in the development of herbicides and pesticides.[2][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative analogs from the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | [11][12] |

| Molar Mass | 119.12 g/mol | [1][11][12] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 163 - 165 °C | [1] |

| Solubility | Slightly soluble in water, soluble in DMSO, DMF | [1] |

Table 2: Biological Activity of Selected this compound Analogs as Kinase Inhibitors

| Compound | Target Kinase(s) | Cell Line | IC₅₀ (µM) | Reference |

| Pyridone 5a | VEGFR-2 / HER-2 | MCF-7 | 1.77 ± 0.1 | [7] |

| Pyridone 5e | VEGFR-2 / HER-2 | MCF-7 | 1.39 ± 0.08 | [7] |

| Cyanopyridine 11a | - | A-549 | 9.24 | [6] |

| Cyanopyridine 16a | - | HepG-2 | 6.45 | [6] |

| Cyanopyridine 4d | Pim-1 | - | 0.46 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

This procedure describes the nitration of 2-aminopyridine, a key intermediate in one of the synthetic routes to this compound.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice water

Procedure:

-

Dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane in a reaction vessel with stirring.

-

Slowly add a mixed acid solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition should take approximately 1 hour.

-

After the addition is complete, continue the reaction for 12 hours. The color of the reaction liquid will change from light yellow to red wine.

-

Cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.

-

The organic layer is separated and the 1,2-dichloroethane is recovered under reduced pressure.

-

The residue is then poured into ice water to precipitate a dark yellow solid.

-

The precipitate is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a target kinase.

Materials:

-

Test compounds (analogs of this compound)

-

Recombinant kinase enzyme (e.g., VEGFR-2, HER-2, Pim-1)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.

-

Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow in their development.

Conclusion

This compound and its analogs represent a highly valuable and versatile class of compounds in the field of drug discovery. Their synthetic accessibility and the ability to modulate their structure to achieve desired biological activities have led to their emergence as privileged scaffolds. The continued exploration of this chemical space, particularly in the context of kinase inhibition, holds significant promise for the development of novel and effective therapies for cancer and other diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the potential of this remarkable molecular framework.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Four Phases of the Drug Development and Discovery Process - CD Genomics [bioinfo.cd-genomics.com]

- 4. researchgate.net [researchgate.net]

- 5. HER2 signaling drives DNA anabolism and proliferation through SRC-3 phosphorylation and E2F1-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]